Product packaging for 5-Benzyl-2-methylmorpholine(Cat. No.:)

5-Benzyl-2-methylmorpholine

Cat. No.: B12335187
M. Wt: 191.27 g/mol
InChI Key: OLDFUGLZCZSWQC-UHFFFAOYSA-N
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Description

5-Benzyl-2-methylmorpholine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 179.26 g/mol . It features a morpholine ring, a six-membered structure containing both nitrogen and oxygen heteroatoms, which is a ubiquitous pharmacophore in medicinal chemistry . This ring system is known to improve the aqueous solubility of lipophilic drug scaffolds and is a key feature in over 100 known drugs, underscoring its significant role in drug discovery and development . While specific biological data for this compound may be limited, morpholine derivatives are extensively researched for a wide spectrum of therapeutic applications. These include acting as enzyme inhibitors, such as α-glucosidase inhibitors for diabetes research , and exhibiting activities in areas like analgesia , anticancer, anti-inflammatory, and antimicrobial research . The structural motif of this compound makes it a valuable building block for medicinal chemists. It can be utilized in the design and synthesis of novel bioactive molecules, serving as a core structure for generating compound libraries or as an intermediate in the development of more complex potential pharmacologically active agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B12335187 5-Benzyl-2-methylmorpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-benzyl-2-methylmorpholine

InChI

InChI=1S/C12H17NO/c1-10-8-13-12(9-14-10)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3

InChI Key

OLDFUGLZCZSWQC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CO1)CC2=CC=CC=C2

Origin of Product

United States

Chemical Profile of 5 Benzyl 2 Methylmorpholine

Synthesis and Manufacturing

The synthesis of substituted morpholines can be achieved through various routes. A common strategy involves the reaction of an appropriate amine with an epoxide or a haloalcohol. biosynce.com For instance, a general approach to synthesizing substituted morpholines is the Pd-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov Another method describes the synthesis of a benzyl-protected hydroxymethylmorpholinone, which can be a precursor to substituted morpholines. unimi.it The synthesis of 4-benzyl-2-methoxymethylmorpholine has been achieved by reacting N-benzylethanolamine with 1,2-epoxy-3-methoxypropane. prepchem.com

Stereochemistry

The presence of chiral centers at the 2 and 5 positions of the morpholine (B109124) ring in 5-Benzyl-2-methylmorpholine means that it can exist as multiple stereoisomers. The stereoselective synthesis of specific isomers is often a key objective in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. thieme-connect.com Methods for the stereocontrolled synthesis of substituted morpholines are therefore highly valuable. For example, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, yielding single stereoisomers. nih.gov The development of synthetic strategies that allow for the preparation of a diverse range of substituted morpholines with control over both regiochemistry and stereochemistry is an ongoing area of research. acs.org

Physicochemical Properties

The physicochemical properties of this compound are influenced by its constituent functional groups. The benzyl (B1604629) group increases its lipophilicity, while the morpholine core imparts polarity. The methyl group can also affect its physical properties due to steric effects. These properties are critical in determining its solubility, melting point, and boiling point.

Table 1: Physicochemical Properties of Related Morpholine Compounds

Property Value Compound
Molecular Weight 101.15 g/mol N-Methylmorpholine chemeo.com
Boiling Point 115-116 °C N-Methylmorpholine chemeo.com
Density 0.92 g/cm³ N-Methylmorpholine chemeo.com
Molecular Formula C12H16ClNO 4-benzyl-2-(chloromethyl)morpholine chembk.com
Melting Point 46 °C 4-benzyl-2-(chloromethyl)morpholine chembk.com

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural elucidation and characterization of this compound.

For a related compound, 1-benzyl-3-(2-((2-chlorophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride, the following 1H NMR data was reported (500 MHz, DMSO): δ 2.42 (s, 4H, morpholine), 3.35 (s, 4H, morpholine), 4.31 (s, 2H, CH2-morpholine), 5.78 (s, 2H, CH2-Ph), 5.99 (s, 2H, CH2-CO), 7.22 (t, J = 7.7 Hz, 1H, Ar-H), 7.31–7.36 (m, 4H, Ar-H), 7.37–7.42 (m, 2H, Ar-H), 7.55 (d, J = 6.7 Hz, 1H, Ar-H), 7.67–7.72 (m, 2H, Ar-H), 7.87 (d, J = 8.2 Hz, 1H, Ar-H), 7.98 (d, J = 8.0 Hz, 1H, Ar-H), 8.12 (d, J = 8.2 Hz, 1H, Ar-H), 10.36 (s, 1H, NH). mdpi.com The mass spectrometry data for another related compound, 1-Benzyl-3-(2-((3-nitrophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride, showed a calculated m/z of 486 for C27H28N5O4+ [M − Cl]+, which was consistent with the found value. mdpi.com

Structure Activity Relationship Sar Investigations of 5 Benzyl 2 Methylmorpholine and Its Derivatives

Conformational Analysis of the Morpholine (B109124) Ring and its Influence on Biological Recognition

The morpholine ring typically adopts a chair conformation. researchgate.netacs.org Due to the nitrogen and oxygen heteroatoms, it can exist in two primary chair conformations: one with the N-H bond in an equatorial position (Chair-Eq) and the other with it in an axial position (Chair-Ax). acs.org The preference for a specific conformation can significantly impact how the molecule interacts with its biological target. nih.govacs.org

The flexible nature of the morpholine ring allows it to adapt its shape to fit into a binding pocket, participating in both lipophilic and hydrophilic interactions. nih.gov The introduction of substituents, such as a methyl group at the 2-position and a benzyl (B1604629) group at the 5-position, further influences the conformational preferences of the ring. For instance, the presence of a methyl group can lock the conformation of an adjacent aryl group, forcing it into an axial position, which can lead to a significant increase in potency by allowing both the phenyl and methyl groups to fit into hydrophobic pockets within the active site. rsc.org

Role of the Benzyl Substituent at the 5-Position in Molecular Recognition

The benzyl group, a common substituent in drug molecules, plays a significant role in molecular recognition primarily through hydrophobic and electronic interactions. pnas.orgresearchgate.net

Hydrophobic Interactions of the 5-Benzyl Moiety with Target Binding Sites

Studies have shown that aromatic rings are prevalent in small molecule inhibitors, indicating the importance of hydrophobic interactions mediated by these groups. rsc.org The interaction between an aromatic ring and the protein can be further enhanced by specific geometries, such as edge-to-face and face-to-face stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. rsc.orgpocketdentistry.com

Electronic Effects of Substitutions on the Benzyl Ring

Modifying the electronic properties of the benzyl ring by adding substituents can fine-tune the binding affinity of a ligand. nih.govnih.gov Electron-withdrawing and electron-donating groups can alter the electron density of the aromatic ring, influencing its interactions with the target.

Table 1: Effect of Benzyl Ring Substituents on Binding Affinity

SubstituentElectronic EffectImpact on Binding AffinityReference
Nitro (NO₂)Electron-withdrawingCan enhance binding, especially in meta and para positions. nih.gov nih.gov
Methoxy (OCH₃)Electron-donatingMay lower binding affinity compared to electron-withdrawing groups. nih.govnih.gov nih.govnih.gov
Trifluoromethyl (CF₃)Electron-withdrawingCan raise binding affinity. nih.gov nih.gov
Hydroxyl (OH)Electron-donatingMay lower binding affinity. nih.gov nih.gov

This table is for illustrative purposes and the actual effect can be target-dependent.

Electron-withdrawing groups, such as a nitro group, can decrease the electron density of the aromatic ring, potentially enhancing interactions with negatively charged residues or through favorable electrostatic interactions. nih.gov Conversely, electron-donating groups may increase electron density, which could be either beneficial or detrimental depending on the specific electronic environment of the binding site. acs.org The position of the substituent (ortho, meta, or para) also plays a critical role, as it dictates the spatial orientation of the electronic effect and can influence steric interactions. nih.gov

Contribution of the Methyl Group at the 2-Position to Ligand-Target Interactions

The addition of a methyl group, often referred to as a "magic methyl" in medicinal chemistry, can have a profound impact on a molecule's biological activity. rsc.orgacs.org This seemingly simple modification can influence stereochemistry, binding affinity, and selectivity.

Stereochemical Preferences and Enantiomeric Activity

The introduction of a methyl group at the 2-position of the morpholine ring creates a chiral center. lookchem.com This results in the existence of enantiomers, (2R)- and (2S)-5-benzyl-2-methylmorpholine, which can exhibit significantly different biological activities. The specific stereochemistry determines the precise three-dimensional arrangement of the substituents, which in turn affects how the molecule fits into a chiral binding site. nih.gov

It is well-established in pharmacology that enantiomers of a chiral drug can have different potencies, with one enantiomer often being significantly more active than the other. aacrjournals.org This is because the binding sites of receptors are themselves chiral, composed of L-amino acids. Therefore, the (2R) and (2S) enantiomers of 5-benzyl-2-methylmorpholine will interact differently with the target, leading to variations in binding affinity and efficacy. The optimal stereochemical configuration is the one that allows for the most favorable interactions with the receptor. pageplace.de

Impact of Methyl Group on Binding Affinity and Selectivity

The methyl group can contribute to binding affinity in several ways. Firstly, it can engage in favorable hydrophobic interactions by occupying a small, nonpolar pocket in the binding site. nih.gov The energetic benefit of burying a methyl group in a hydrophobic environment can be substantial. rsc.org

Secondly, the methyl group can influence the conformation of the entire molecule. As mentioned earlier, a methyl group can lock the conformation of an adjacent group, leading to a more favorable binding pose. rsc.org This pre-organization of the ligand into its bioactive conformation can reduce the entropic penalty of binding, thereby increasing affinity.

A literature analysis of over 2000 cases of hydrogen-to-methyl substitutions found that while potency losses are common, a tenfold or greater increase in activity occurs with an 8% frequency, and a 100-fold boost is a rare but significant event. acs.orgnih.gov

Table 2: Potential Effects of a Methyl Group on Ligand Properties

PropertyPotential Impact of Methyl GroupReference
Binding Affinity Can increase affinity by filling hydrophobic pockets and inducing a favorable conformation. rsc.orgnih.gov
Selectivity May improve selectivity by creating specific interactions with the target receptor that are not possible with an unsubstituted analog. scispace.com
Conformation Can restrict rotation and lock the molecule in its bioactive conformation. rsc.org

The methyl group can also enhance selectivity for a particular target. By introducing a specific steric and hydrophobic feature, the methyl group can create a more complementary fit with the desired receptor while potentially clashing with the binding sites of off-target proteins.

Synergistic Effects of Combined 2-Methyl and 5-Benzyl Substitution Patterns

The introduction of both a methyl group at the 2-position and a benzyl group at the 5-position of the morpholine ring can lead to synergistic effects on the biological activity of the resulting compounds. These effects arise from the interplay of steric, electronic, and conformational changes imparted by these substituents.

The 2-methyl group can influence the molecule's properties in several ways. It can enhance metabolic stability by blocking a potential site of oxidation. nih.gov Furthermore, the methyl group can introduce a chiral center, potentially leading to stereospecific interactions with biological targets. The conformational rigidity introduced by the methyl group can also pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity. nih.gov

The 5-benzyl group , on the other hand, introduces a significant hydrophobic and aromatic moiety. This can facilitate strong hydrophobic and π-stacking interactions with corresponding residues in a protein's binding pocket. The benzyl group's conformational flexibility allows it to adopt various orientations to optimize these interactions. For instance, in the context of other heterocyclic scaffolds, benzyl groups have been shown to be crucial for activity, and modifications to this group can significantly impact potency. researchgate.netnih.gov

The synergistic effect of combining these two substituents stems from their ability to simultaneously address different aspects of molecular recognition. The 2-methyl group can provide a critical steric interaction or conformational lock, while the 5-benzyl group engages in key hydrophobic and aromatic interactions. This dual-pronged approach can lead to a significant increase in binding affinity and selectivity compared to analogues bearing only one of these substituents.

For example, in related morpholine-containing structures, the strategic placement of substituents that enhance hydrophobic interactions, similar to a benzyl group, has been shown to be critical for potent biological activity. mdpi.com Similarly, the introduction of small alkyl groups, like a methyl group, can fine-tune the molecule's fit within a binding site. nih.gov

SubstituentPotential Contributions to Activity
2-Methyl Group - Enhanced metabolic stability- Introduction of a chiral center for stereospecific interactions- Conformational constraint, leading to a more favorable binding conformation
5-Benzyl Group - Hydrophobic interactions with the target protein- π-stacking interactions with aromatic residues- Potential for derivatization to explore the binding pocket further
Combined Effect - Simultaneous optimization of steric and hydrophobic interactions- Creation of a more defined three-dimensional pharmacophore- Potential for enhanced selectivity and potency due to multi-point binding

Pharmacophore Modeling and Design Principles for this compound Analogues

Pharmacophore modeling is a crucial tool in medicinal chemistry for identifying the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For this compound analogues, a pharmacophore model would typically include features derived from the key structural elements: the morpholine ring, the 2-methyl group, and the 5-benzyl group.

A hypothetical pharmacophore model for a this compound analogue might include:

A hydrogen bond acceptor feature from the morpholine oxygen atom.

A hydrogen bond donor/acceptor or positive ionizable feature from the morpholine nitrogen atom, depending on its substitution and the pH of the binding environment.

A hydrophobic/aromatic feature representing the benzyl group.

A hydrophobic/steric feature corresponding to the 2-methyl group.

The design of new analogues would be guided by this pharmacophore model, aiming to optimize the interactions with the target protein. Key design principles would include:

Benzyl Group Modification: The phenyl ring of the benzyl group is a prime target for substitution. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and hydrophobicity of this region, potentially leading to improved activity or selectivity. For example, studies on other scaffolds have shown that substitutions on a benzyl ring can significantly influence biological activity. nih.gov

Methyl Group Bioisosteres: The 2-methyl group could be replaced with other small alkyl groups (e.g., ethyl) or bioisosteric groups to probe the steric tolerance of the binding pocket at this position.

Morpholine Ring Analogues: While maintaining the core morpholine scaffold is often desirable for its pharmacokinetic properties, the exploration of related heterocyclic rings could lead to novel intellectual property and potentially improved activity profiles. sci-hub.se

The following table outlines potential design strategies and their rationales for developing novel this compound analogues:

Design StrategyRationaleExample Modifications
Stereochemical Control Determine the optimal spatial arrangement for target binding.Synthesize and test individual cis and trans isomers.
Benzyl Ring Substitution Optimize hydrophobic and electronic interactions.Introduce substituents such as halogens, methoxy, or trifluoromethyl groups to the phenyl ring.
2-Position Modification Probe steric limits of the binding pocket.Replace the methyl group with ethyl, cyclopropyl, or other small alkyl groups.
Nitrogen Substitution Modulate basicity and introduce additional interaction points.Add various alkyl or aryl substituents to the morpholine nitrogen.

By systematically applying these SAR and pharmacophore modeling principles, medicinal chemists can rationally design and synthesize novel this compound derivatives with potentially enhanced therapeutic properties.

Computational and Theoretical Chemistry Studies of 5 Benzyl 2 Methylmorpholine

Molecular Docking and Virtual Screening Approaches

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is instrumental in virtual screening, where large libraries of compounds are computationally tested for their binding affinity to a specific biological target.

For 5-Benzyl-2-methylmorpholine, molecular docking studies can elucidate its binding mode within a protein's active site. The process involves generating a multitude of possible conformations of the ligand and positioning them within the binding pocket of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

In studies of structurally related morpholine (B109124) derivatives, molecular docking has successfully identified key interaction hotspots. nih.govnih.gov These interactions are predominantly non-covalent and include:

Hydrogen Bonds: The morpholine ring's oxygen and nitrogen atoms can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with amino acid residues in the target protein. For instance, in studies of other heterocyclic compounds, hydrogen bonds with residues like ASP93, SER52, and TYR139 have been observed. nih.gov

The following table summarizes the types of interactions and their potential significance in the binding of this compound, based on findings from related compounds.

Interaction TypePotential Interacting Groups of this compoundSignificance in Binding
Hydrogen BondingMorpholine oxygen and nitrogenAnchoring the ligand in the active site
Hydrophobic InteractionsBenzyl (B1604629) group, methyl groupEnhancing binding affinity and specificity
Van der Waals ForcesEntire moleculeOverall stabilization of the complex

This table is generated based on general principles of molecular docking and findings from studies on structurally similar compounds.

Following the initial docking, the resulting ligand-target complex is often subjected to optimization procedures to refine the binding pose and interaction energies. wustl.edu This typically involves energy minimization using force fields like AMBER or CHARMM, which calculate the potential energy of the system and adjust the atomic coordinates to find a lower energy state.

Energy landscape analysis provides a more comprehensive understanding of the binding event by exploring the different conformational states accessible to the ligand-protein complex and their corresponding energies. nih.govgithub.com This analysis can reveal not only the most stable binding pose but also other low-energy conformations that may be biologically relevant. By mapping the energy landscape, researchers can gain insights into the thermodynamics and kinetics of binding, which is crucial for understanding the mechanism of action and for designing more potent and selective molecules. acs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time. easychair.orgnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes and intermolecular interactions that occur.

Due to its rotatable bonds, this compound can adopt a variety of conformations in solution and when bound to a target. MD simulations are ideally suited to explore this conformational space. wikipedia.orgchemrxiv.org By simulating the molecule's movement over nanoseconds or even microseconds, researchers can identify the most populated and energetically favorable conformations. This information is critical for understanding its biological activity, as the bioactive conformation may not be the lowest energy state in solution. nih.gov The flexibility of the morpholine ring and the orientation of the benzyl and methyl substituents are key aspects that can be investigated through these simulations. acs.org

MD simulations of the this compound-protein complex can provide a dynamic view of the binding interactions predicted by molecular docking. whiterose.ac.uk Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD trajectory suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues or ligand atoms around their average positions. This can highlight flexible regions of the protein and the ligand, providing insights into the dynamic nature of their interaction. pnas.org

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bond formation and breakage over time, providing a more realistic picture of these crucial interactions than static docking poses.

The following table summarizes the insights that can be gained from MD simulations of a ligand-protein complex, using data from studies on related systems.

MD Simulation AnalysisInformation GainedTypical Observations in Related Systems
RMSD of LigandStability of the ligand's binding poseStable trajectory after an initial equilibration period
RMSF of Protein ResiduesFlexibility of the binding siteHigher fluctuations in loop regions, lower in helical structures
Hydrogen Bond OccupancyStrength and persistence of hydrogen bondsHigh occupancy for key interacting residues

This table is illustrative and based on general outcomes of MD simulations in drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mewikipedia.org These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for bioactivity. slideshare.net

QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijsdr.org The development of a QSAR model involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical equation relating the descriptors to the activity, and the validation of the model. nih.gov

For a series of this compound analogs, a QSAR study would involve the calculation of various molecular descriptors, which can be categorized as:

1D and 2D Descriptors: These include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., logP, molar refractivity). hufocw.orgwiley.com

3D Descriptors: These descriptors are derived from the three-dimensional structure of the molecule and include steric and electronic parameters. nih.govnih.gov

In a study on 5-benzyl-4-thiazolinone derivatives, both 2D- and 3D-QSAR models were developed to predict their anti-influenza activity. The 2D-QSAR model identified descriptors related to atomic properties and molecular shape as being important for activity. The 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided insights into the influence of steric and electrostatic fields on the biological activity. frontiersin.org

The following table presents hypothetical statistical parameters for a QSAR model for this compound derivatives, based on the performance of models for similar compound series.

QSAR Model TypeStatistical ParameterTypical ValueInterpretation
2D-QSARR² (squared correlation coefficient)> 0.6Goodness of fit of the model
2D-QSARQ² (cross-validated R²)> 0.5Predictive ability of the model
3D-QSAR (CoMFA/CoMSIA)> 0.8High correlation between predicted and actual activity
3D-QSAR (CoMFA/CoMSIA)> 0.5Good internal predictive power

This table illustrates typical statistical validation parameters for QSAR models and is based on published data for related heterocyclic compounds.

Through the integration of these computational and theoretical approaches, a comprehensive understanding of the potential of this compound as a bioactive molecule can be achieved, paving the way for its rational design and optimization in drug discovery endeavors.

Development of Predictive Models for Biological Potency

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is fundamental to estimating the biological potency of novel compounds. nih.govatlantis-press.com For the this compound scaffold, QSAR models are developed by correlating structural features of a series of related molecules with their measured biological activities. researchgate.net

The process begins with the creation of a dataset of morpholine derivatives with known potencies against a specific biological target. The three-dimensional structures of these molecules, including this compound, are optimized to their lowest energy conformation using computational chemistry software. mdpi.com Various molecular descriptors are then calculated for each molecule. By employing statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms such as artificial neural networks (ANN), a mathematical equation is derived that links the descriptors to the biological activity. nih.gov This model can then be used to predict the potency of new, unsynthesized derivatives of this compound, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. nih.govpatsnap.com

Identification of Molecular Descriptors Correlating with Activity

The predictive power of a QSAR model is entirely dependent on the selection of relevant molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For this compound, these can be categorized into several groups:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and molecular connectivity indices.

Electronic Descriptors: These relate to the electronic structure of the molecule and include properties like dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Steric Descriptors: These quantify the three-dimensional shape and size of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: These describe the molecule's lipophilicity, with the partition coefficient (logP) being the most common example.

For morpholine-containing compounds, studies often reveal that a combination of electronic and steric descriptors shows a strong correlation with biological activity. The presence of the benzyl group, for instance, significantly influences steric bulk and hydrophobicity, while the morpholine ring's heteroatoms contribute to the electronic properties. Identifying which of these descriptors are most critical for the activity of this compound is a key outcome of QSAR studies, providing crucial insights for designing more potent analogues. researchgate.net

Table 1: Key Molecular Descriptors for QSAR Analysis This table presents a hypothetical set of descriptors that could be identified as significant in a QSAR study of this compound derivatives.

Descriptor Class Specific Descriptor Potential Correlation with Activity
Electronic Dipole Moment Influences polar interactions with target
HOMO Energy Relates to electron-donating ability
LUMO Energy Relates to electron-accepting ability
Steric Molecular Volume Affects fit within a binding pocket
Molar Refractivity Measures steric bulk and polarizability
Hydrophobic LogP Governs membrane permeability and hydrophobic interactions

| Topological | Wiener Index | Describes molecular branching |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the behavior of electrons within a molecule. These methods offer high-accuracy predictions of molecular properties.

Electronic Structure Analysis and Reactivity Prediction

Methods like Density Functional Theory (DFT) are employed to analyze the electronic structure of this compound. mdpi.com By calculating the distribution of electron density, it is possible to identify regions of the molecule that are electron-rich or electron-poor. This information is visualized through molecular electrostatic potential (MEP) maps, which highlight sites susceptible to electrophilic or nucleophilic attack.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) is critical for predicting reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more likely to participate in chemical reactions. For this compound, these calculations can predict its metabolic stability and potential interactions with biological macromolecules. uni-greifswald.deresearchgate.net

Spectroscopic Property Predictions for Structural Validation

Quantum chemical calculations are also a powerful tool for predicting various spectroscopic properties. Theoretical calculations of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts can be performed for the optimized geometry of this compound. researchgate.net

These predicted spectra can be compared with experimentally obtained data. A strong correlation between the calculated and experimental spectra serves as a robust validation of the compound's structure and conformation. mdpi.com This is particularly useful for confirming the stereochemistry of the methyl group at the 2-position and the benzyl group at the 5-position of the morpholine ring.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data This table illustrates how theoretical calculations can be used to validate the structure of this compound.

Spectroscopic Data Predicted Value (DFT) Experimental Value
¹H-NMR (ppm)
CH₃ Proton 1.25 1.23
Benzyl CH₂ Protons 3.60, 3.75 3.58, 3.72
¹³C-NMR (ppm)
CH₃ Carbon 18.5 18.2
Benzyl CH₂ Carbon 60.1 59.8
IR (cm⁻¹)
C-N Stretch 1150 1145

De Novo Design and Lead Optimization using Computational Methods

Beyond analyzing a single molecule, computational chemistry offers powerful methods for designing novel compounds and refining existing ones. mdpi.com

De novo design algorithms can generate entirely new molecular structures that are predicted to bind effectively to a specific biological target. nih.gov If the target for this compound is known, these programs can use the morpholine scaffold as a starting point, or "seed," and intelligently add different functional groups to create novel derivatives with potentially improved binding affinity and selectivity. nih.gov

Once a promising lead compound like this compound is identified, computational methods are crucial for lead optimization. patsnap.comnih.gov By systematically making virtual modifications to the molecule—for example, changing substituents on the benzyl ring or altering the stereochemistry—researchers can predict the impact of these changes on potency and pharmacokinetic properties. nih.gov Techniques such as molecular docking can simulate how each new analogue fits into the target's binding site, providing a rational basis for selecting the most promising candidates for synthesis. This iterative cycle of computational design, prediction, and experimental validation accelerates the process of developing a lead compound into a viable drug candidate. escholarship.orgwiley.com

Future Research Directions and the Prospective Development of 5 Benzyl 2 Methylmorpholine Scaffold

Exploration of Uncharted Biological Targets for Morpholine (B109124) Derivatives

The inherent structural features of the morpholine nucleus, particularly its capacity to engage in various molecular interactions, make it a privileged scaffold for discovering ligands for a wide array of biological targets. nih.gov While research has illuminated its activity in areas such as oncology and central nervous system (CNS) disorders, a vast landscape of uncharted biological targets remains to be explored. nih.gov

Future investigations should prioritize the screening of 5-benzyl-2-methylmorpholine-based libraries against novel and underexplored target classes. Given the propensity of morpholine derivatives to exhibit CNS activity, targets implicated in neuroinflammation, synaptic plasticity, and rare neurological disorders present fertile ground for discovery. nih.gov The structural similarity of some morpholine derivatives to endogenous neurotransmitters suggests their potential as modulators of newly identified G-protein coupled receptors (GPCRs) and ion channels within the CNS. nih.gov

Furthermore, the expanding understanding of the human microbiome and its influence on health and disease opens up new avenues. Investigating the potential of this compound derivatives to modulate microbial targets or host-microbe interactions could lead to breakthroughs in treating infectious diseases and metabolic disorders.

Potential Uncharted Target Classes Therapeutic Area Rationale for Exploration
Orphan GPCRsNeurology, ImmunologyUnexplored signaling pathways with potential roles in various diseases.
Epigenetic Modifiers (e.g., HATs, HDACs)Oncology, NeurologyPotential to alter gene expression patterns in disease states.
RNA-binding ProteinsVirology, OncologyEmerging class of targets involved in post-transcriptional gene regulation.
Quorum Sensing Systems in BacteriaInfectious DiseasesOpportunity to develop novel anti-virulence, rather than bactericidal, agents.
Inflammasome Components (e.g., NLRP3)Inflammatory DisordersKey drivers of inflammation in a multitude of chronic diseases.

Advanced Methodologies for SAR Elucidation and Optimization

A deep understanding of the structure-activity relationship (SAR) is paramount for the rational design and optimization of potent and selective this compound-based drug candidates. Future research will increasingly rely on a synergistic interplay of computational and experimental techniques to delineate these relationships with high precision.

In silico approaches, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, will be instrumental in predicting the biological activity of novel analogs and identifying key structural features that govern target engagement. nih.gov Machine learning and artificial intelligence algorithms can be trained on existing datasets to generate predictive models for absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, thereby accelerating the lead optimization process. nih.gov

Three-dimensional QSAR (3D-QSAR) studies can provide detailed insights into the steric and electronic requirements for optimal binding to a target protein. These computational models, when combined with high-resolution crystal structures of ligand-target complexes, will enable a more structure-guided approach to drug design.

Advanced SAR Methodology Description Application in this compound Research
Machine Learning-based QSAR Utilizes algorithms to build predictive models of activity and properties from large datasets.Rapidly screen virtual libraries of derivatives for potential activity and favorable ADME profiles.
Pharmacophore Modeling Identifies the 3D arrangement of essential features for biological activity.Design novel scaffolds that retain key interactions with the target while possessing different core structures.
Molecular Dynamics (MD) Simulations Simulates the movement of the ligand within the binding site over time.Assess the stability of binding poses and identify key dynamic interactions.
Free Energy Perturbation (FEP) Calculates the relative binding affinities of a series of analogs.Prioritize the synthesis of the most promising compounds based on predicted potency.

Investigation of Polypharmacology and Multi-Target Directed Ligands

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve the dysregulation of multiple biological pathways. frontiersin.org Polypharmacology, the ability of a single compound to modulate multiple targets, is emerging as a promising strategy for developing more effective therapies for these complex conditions. mdpi.com

The this compound scaffold, with its demonstrated activity against diverse targets, is an ideal starting point for the rational design of multi-target-directed ligands (MTDLs). frontiersin.org Future research should focus on intentionally designing derivatives that can simultaneously engage with two or more targets implicated in a specific disease. For instance, in Alzheimer's disease, a single molecule could be engineered to inhibit both acetylcholinesterase and beta-secretase 1 (BACE1), or to modulate both monoamine oxidase B (MAO-B) and the sigma-1 receptor.

The development of such MTDLs requires a sophisticated design strategy, often involving the merging or linking of pharmacophores from known inhibitors of the individual targets. nih.gov This approach can lead to synergistic therapeutic effects and may also reduce the likelihood of developing drug resistance.

Potential Multi-Target Combinations Disease Area Therapeutic Rationale
FAAH and MAGL InhibitorsNeuropathic Pain, AnxietySynergistic elevation of endocannabinoid levels. mdpi.com
PI3K and mTOR InhibitorsCancerDual blockade of a critical cancer signaling pathway. nih.gov
Cholinesterase and MAO-B InhibitorsAlzheimer's/Parkinson's DiseaseSymptomatic and potential disease-modifying effects. frontiersin.org
H3 Receptor Antagonist and Serotonin (B10506) Reuptake InhibitorDepression, Cognitive DisordersComplementary mechanisms for enhancing neurotransmission. frontiersin.org

Novel Applications in Preclinical Disease Models and Research Paradigms

To translate the therapeutic potential of novel this compound derivatives from the laboratory to the clinic, rigorous evaluation in relevant preclinical disease models is essential. nih.gov Given the strong evidence for the CNS activity of morpholine-containing compounds, future research should prioritize their assessment in a range of validated animal models of neurological and psychiatric disorders. nih.gov

For neurodegenerative conditions like Alzheimer's and Parkinson's disease, transgenic mouse models that recapitulate key aspects of the human pathology are invaluable for assessing potential disease-modifying effects. scielo.brbroadinstitute.org Toxin-induced models, such as the MPTP model of Parkinsonism, can also be employed to evaluate the neuroprotective potential of these compounds. frontiersin.org Beyond neurodegeneration, animal models of anxiety, depression, and schizophrenia will be crucial for characterizing the neuropsychiatric effects of this chemical scaffold. nih.gov

The selection of appropriate animal models is critical for ensuring the translational relevance of preclinical findings. pharmalegacy.com A nuanced understanding of the strengths and limitations of each model will be necessary to design studies that provide meaningful insights into the therapeutic potential of this compound derivatives.

Preclinical Model Disease Indication Key Pathological Features Modeled
APP/PS1 Transgenic Mice Alzheimer's DiseaseAmyloid-beta plaque deposition, cognitive deficits. scielo.br
MPTP-induced Mouse Model Parkinson's DiseaseDopaminergic neuron loss, motor impairments. frontiersin.org
Scopolamine-induced Amnesia Model Cognitive DysfunctionCholinergic deficit-related memory impairment. frontiersin.org
Chronic Unpredictable Stress Model DepressionAnhedonia, behavioral despair. nih.gov
6-OHDA Lesion Model Parkinson's DiseaseUnilateral nigrostriatal pathway degeneration. frontiersin.org

Strategies for Enhancing Research Compound Delivery and Distribution

The efficacy of any therapeutic agent is contingent upon its ability to reach its target site in sufficient concentrations. For compounds targeting the CNS, this necessitates crossing the highly restrictive blood-brain barrier (BBB). nih.gov The morpholine ring is known to often impart favorable physicochemical properties that can enhance BBB permeability. nih.gov However, future research should explore advanced strategies to further optimize the delivery and distribution of this compound derivatives.

One promising approach is the use of nanoparticle-based drug delivery systems. wikipedia.org Encapsulating the compound within liposomes or polymeric nanoparticles can protect it from premature metabolism and facilitate its transport across the BBB. wikipedia.orgnih.gov These nanoparticles can also be functionalized with specific ligands that bind to receptors on the surface of brain endothelial cells, thereby promoting receptor-mediated transcytosis. nih.gov

Other strategies to be explored include the intranasal route of administration, which can bypass the BBB to some extent, and the development of prodrugs that are more lipophilic and can cross the BBB before being converted to the active compound within the brain. dovepress.com In silico models for predicting BBB permeability will also play a crucial role in the early-stage design of CNS-penetrant molecules. nih.govarxiv.org

Delivery Strategy Mechanism of Action Potential Advantages
Liposomal Formulation Encapsulation in lipid vesicles. nih.govImproved solubility, protection from degradation, potential for targeted delivery.
Polymeric Nanoparticles Entrapment within a polymer matrix. wikipedia.orgControlled release, enhanced stability, surface functionalization for targeting.
Intranasal Delivery Bypasses the BBB via olfactory and trigeminal pathways. dovepress.comRapid onset of action, reduced systemic exposure.
Prodrug Approach Chemical modification to enhance lipophilicity, with subsequent cleavage in the CNS.Increased BBB penetration of the parent molecule.
Receptor-Mediated Transcytosis Conjugation to ligands that bind to BBB receptors (e.g., transferrin receptor).Active transport across the BBB, enhanced brain uptake.

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